molecular formula C19H14F3N3O3 B1681201 T56-LIMKi CAS No. 924473-59-6

T56-LIMKi

Cat. No. B1681201
M. Wt: 389.3 g/mol
InChI Key: XVOKFRPKSAWELK-UHFFFAOYSA-N
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Description

T56-LIMKi is a LIMK2 inhibitor . It reduces phosphorylated cofilin and induces disassembly of actin stress fibers in NF1-/- MEFs cells . It inhibits the growth of Panc-1 cells with an IC50 of 35.2 μM .


Synthesis Analysis

T56-LIMKi was not found using a traditional medicinal chemistry strategy using small molecule synthesis and structure activity relationships. Instead, it was reported through a molecular modelling approach .


Molecular Structure Analysis

The molecular formula of T56-LIMKi is C19H14F3N3O3 . Its molecular weight is 389.33 . The NMR data is consistent with its structure .


Chemical Reactions Analysis

T56-LIMKi has been shown to have no inhibitory activity against either LIMK1 or 2 (or their PAK-phosphorylated forms), nor does it show any cellular activity against either enzyme in the NanoBRET assay .


Physical And Chemical Properties Analysis

T56-LIMKi is a solid substance . Its molecular formula is C19H14F3N3O3 and its molecular weight is 389.33 .

Scientific Research Applications

Cancer Research and Therapy

T56-LIMKi, a novel LIM kinase inhibitor, has shown significant promise in cancer research and therapy. It specifically inhibits LIMK2 with high specificity and exhibits little or no cross-reactivity with LIMK1. This specificity is crucial in targeting cancerous cells without affecting normal cell functions. In studies, T56-LIMKi was found to decrease phosphorylated cofilin levels, thereby inhibiting the growth of various cancerous cell lines, including pancreatic cancer, glioma, and schwannoma. Notably, in a mouse xenograft model using the pancreatic cancer cell line Panc-1, T56-LIMKi successfully reduced tumor size and phosphorylated cofilin levels, suggesting its potential as a candidate drug for cancer therapy (Rak et al., 2014).

Neuroprotection in Stroke

In the realm of neurology, T56-LIMKi has demonstrated significant neuroprotective effects in the context of ischemic stroke. In a study involving a photothrombotic stroke model in mice, T56-LIMKi notably reduced infarct volume and improved the survival of neurons in the affected areas. This was observed 7 and 14 days post-stroke, indicating the compound's potential as an anti-stroke agent. Its mechanism involves the inhibition of LIMK2, which contributes to neuroprotection and the restriction of injury propagation in the brain (Demyanenko & Uzdensky, 2021).

Potential in Treating Neurofibromatosis and Cancer

T56-LIMKi has also been identified as a potential treatment for neurofibromatosis and cancer. It inhibits LIMK1/2 kinase activities, blocking the phosphorylation of cofilin, which leads to actin severance and inhibition of tumor cell migration, growth, and colony formation. Furthermore, T56-LIMKi's effectiveness is enhanced when combined with Salirasib, a Ras inhibitor, indicating a synergistic effect. This combination targets different pathways affecting cell motility and proliferation, providing a novel approach for treating diseases like neurofibromatosis and cancer (Mashiach-Farkash et al., 2012).

Safety And Hazards

T56-LIMKi is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

T56-LIMKi has shown promise in inhibiting the growth of several cancerous cell lines, including those of pancreatic cancer, glioma, and schwannoma . It has been proposed as a candidate drug for cancer therapy .

properties

IUPAC Name

3-methyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O3/c1-11-8-16(28-25-11)18(27)24-14-6-2-4-12(9-14)17(26)23-15-7-3-5-13(10-15)19(20,21)22/h2-10H,1H3,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOKFRPKSAWELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

T56-LIMKi

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
SV Demyanenko, A Uzdensky - Brain Injury, 2021 - Taylor & Francis
… inhibitor of cofilin, we used T56-LIMKi (Citation26), an inhibitor of LIM kinase 2, which specifically controls the cofilin activity (Citation27). Only T56-LIMKi was found to reduce the infarct …
Number of citations: 2 www.tandfonline.com
R Rak, R Haklai, G Elad-Tzfadia, HJ Wolfson… - …, 2014 - ncbi.nlm.nih.gov
… effect of T56-LIMKi on each cell line by direct counting of the cells, and found that T56-LIMKi had efficiently … To gain a better understanding of the inhibitory activity of T56-LIMKi on cofilin …
Number of citations: 35 www.ncbi.nlm.nih.gov
R Rak - Cell Cycle, 2014 - Taylor & Francis
… of T56-LIMKi on NF1-depleted mouse embryonic fibroblasts (NF-1−/− MEFs). T56-LIMKi indeed … effect of FTS and T56-LIMKi, which affect cell motility through distinct pathways. Their …
Number of citations: 6 www.tandfonline.com
E Mashiach-Farkash, R Rak, G Elad-Sfadia, R Haklai… - Oncotarget, 2012 - ncbi.nlm.nih.gov
… T56-LIMKi on phosphorylation of the LIMK substrate cofilin. We assumed that if LIMK is inhibited by T56-LIMKi… for 2 hours with different concentrations of T56-LIMKi. The cells were lysed …
Number of citations: 48 www.ncbi.nlm.nih.gov
R Rak, R Haklai, G Elad-Tzfadia, HJ Wolfson… - oncoscience.us
… To gain a better understanding of the inhibitory activity of T56-LIMKi on cofilin phosphorylation, we first examined whether T56-LIMKi is a general inhibitor of both the LIMK1 and the …
Number of citations: 0 www.oncoscience.us
MH Lee, JK Kundu, JI Chae, JH Shim - Archives of pharmacal research, 2019 - Springer
… T56-LIMKi is a LIMK2 selective inhibitor (IC 50 = 35.2 μM) that can suppress … Oral administration of T56-LIMKi (60 mg/kg) can obviously decrease tumor growth in PANC-1 cells …
Number of citations: 82 link.springer.com
JA McCubrey, LS Steelman, WH Chappell, L Sun… - Oncotarget, 2012 - ncbi.nlm.nih.gov
… T56-LIMKi is a novel inhibitor that was isolated by molecular modeling that suppressed LIMK1/… The combined effect of the Ras inhibitor Salirasib and T56-LIMKi on cell proliferation were …
Number of citations: 57 www.ncbi.nlm.nih.gov
TV Pospelova, VA Pospelov - Oncotarget, 2014 - ncbi.nlm.nih.gov
… inhibitor, T56-LIMKi, inhibits LIMK2 with high specificity, while not inhibiting LIMK1 [13]. T56-LIMKi … T56-LIMKi reduced tumor size and p-cofilin levels in the pancreatic tumors [13]. Also, …
Number of citations: 2 www.ncbi.nlm.nih.gov
H Li, LWC Ho, LKC Lee, S Liu, CKW Chan, XY Tian… - Nano Letters, 2022 - ACS Publications
… (iii) In the presence of compression, pretreatment with T56-LIMKi (which inhibits LIMK2, downstream … (iv) In the presence of compression, pretreatment with T56-LIMKi led to attenuated …
Number of citations: 4 pubs.acs.org
R Rak, R Haklai, G Elad-Tzfadia, HJ Wolfson…
Number of citations: 0

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